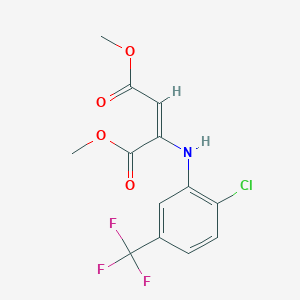![molecular formula C15H11F3O3 B14088901 Methyl 3-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14088901.png)
Methyl 3-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) and sodium trifluoroacetate . The reaction conditions often include the use of a strong base and a suitable solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Methyl 3-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted biphenyl derivatives .
科学的研究の応用
Methyl 3-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: It is incorporated into pharmaceuticals to improve drug efficacy and stability.
Industry: The compound is used in the production of agrochemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl 3-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s binding affinity to target proteins and enzymes, modulating their activity and leading to the desired biological effects . The pathways involved may include inhibition of specific enzymes or receptors, resulting in therapeutic outcomes.
類似化合物との比較
Similar Compounds
Similar compounds include other trifluoromethylated biphenyl derivatives and trifluoromethyl-substituted aromatic compounds . Examples are:
- Trifluoromethylbenzene
- Trifluoromethylphenol
- Trifluoromethylbenzoic acid
Uniqueness
Methyl 3-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxy and carboxylate groups, along with the trifluoromethyl group, enhances its versatility in various applications .
特性
分子式 |
C15H11F3O3 |
|---|---|
分子量 |
296.24 g/mol |
IUPAC名 |
methyl 2-hydroxy-4-[3-(trifluoromethyl)phenyl]benzoate |
InChI |
InChI=1S/C15H11F3O3/c1-21-14(20)12-6-5-10(8-13(12)19)9-3-2-4-11(7-9)15(16,17)18/h2-8,19H,1H3 |
InChIキー |
DMSDRXNURFICIE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,4-Dimethoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088825.png)

![2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14088831.png)

![N-(2,6-dichlorophenyl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B14088857.png)

![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B14088861.png)
![diphenyl-[[(2S)-pyrrolidin-1-ium-2-yl]methyl]phosphane;trifluoroborane;fluoride](/img/structure/B14088866.png)
![2-[2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14088884.png)
![1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14088895.png)



